

Introduction: The Significance of 6-Fluoropyrazin-2-amine in Modern Drug Discovery

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Compound of Interest

Compound Name: **6-Fluoropyrazin-2-amine**

Cat. No.: **B1450326**

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6-Fluoropyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine ring scaffold. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The strategic incorporation of a fluorine atom onto this scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic fate. Fluorine's high electronegativity can enhance binding affinity to target proteins and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of the core physicochemical properties of **6-Fluoropyrazin-2-amine**, offering both theoretical insights and practical methodologies for its characterization.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. **6-Fluoropyrazin-2-amine** is an aromatic heterocycle with a distinct arrangement of nitrogen, carbon, hydrogen, and fluorine atoms.

Caption: 2D Chemical Structure of **6-Fluoropyrazin-2-amine**.

Table 1: Chemical Identifiers for **6-Fluoropyrazin-2-amine**

Identifier	Value	Source
IUPAC Name	6-fluoropyrazin-2-amine	PubChem[1]
Molecular Formula	C ₄ H ₄ FN ₃	PubChem[1]
Molecular Weight	113.10 g/mol	-
Monoisotopic Mass	113.038925 Da	PubChem[1]
SMILES	C1=C(N=C(C=N1)F)N	PubChem[1]
InChI Key	ZNMQPABEROSXEJ-UHFFFAOYSA-N	PubChem[1]
PubChem CID	75539484	PubChem[1]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from solubility and formulation to absorption and distribution in the body. While specific experimental data for **6-Fluoropyrazin-2-amine** is not extensively published, we can infer its likely properties and outline the standard methods for their determination.

Table 2: Summary of Physicochemical Properties

Property	Experimental Value	Predicted Value	Methodological Principle
Melting Point	Not available	-	Differential Scanning Calorimetry (DSC)
Boiling Point	Not available	-	Ebulliometry / Thermogravimetric Analysis (TGA)
Water Solubility	Not available	Log P (predicted): 0.0	Shake-flask method (OECD 105)
pKa (basic)	Not available	~2-3	Potentiometric Titration / UV-Vis Spectroscopy

Melting Point: A Gauge of Purity and Lattice Energy

The melting point is a critical parameter for assessing the purity of a crystalline solid. It reflects the strength of the crystal lattice forces.

DSC is the gold-standard technique for accurately determining the melting point and enthalpy of fusion. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

- Sample Preparation: Accurately weigh 1-3 mg of **6-Fluoropyrazin-2-amine** into an aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality: A sharp melting peak is indicative of a high-purity sample. Impurities typically cause a depression and broadening of the melting endotherm.

Solubility: The Key to Bioavailability and Formulation

Solubility, particularly in aqueous and lipid-like environments, is a crucial determinant of a drug's absorption and distribution.

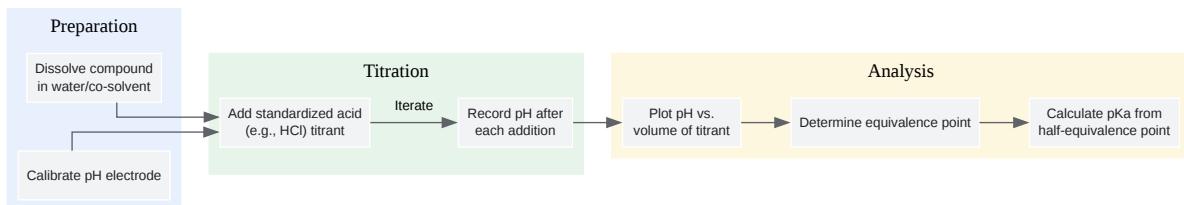
This method (following OECD Guideline 105) determines the saturation concentration of the compound in a given solvent.

- System Preparation: Add an excess amount of **6-Fluoropyrazin-2-amine** to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, n-octanol).
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Insight: The amino group is expected to contribute to aqueous solubility through hydrogen bonding, while the fluorinated pyrazine ring provides lipophilic character. The predicted XlogP of 0.0 suggests a balance between hydrophilic and lipophilic properties.[\[1\]](#)

Acidity/Basicity (pKa): Understanding Ionization State

The pKa value defines the extent of ionization of a molecule at a given pH. For **6-Fluoropyrazin-2-amine**, the basicity of the nitrogen atoms is the most relevant parameter. The pKa of the conjugate acid (pKaH) is used to quantify this.[\[2\]](#)



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Caption: Workflow for pKa determination via potentiometric titration.

Expert Insight: The pyrazine nitrogens are weakly basic due to the aromatic system. The electron-withdrawing effect of the fluorine atom is expected to further decrease the basicity of the ring nitrogens, leading to a low pKa value for the conjugate acid, likely in the range of 2-3. The exocyclic amino group will also contribute to the overall basicity.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring. These protons will exhibit coupling to each other (H-H coupling) and to the adjacent fluorine atom (H-F coupling), likely resulting in complex splitting patterns such as a doublet of doublets. A broad signal corresponding to the -NH₂ protons would also be expected, the chemical shift of which is solvent and concentration-dependent.
- ¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant, which is highly characteristic. The chemical shifts will be influenced by the nitrogen and fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

- N-H Stretching: Primary amines typically show two distinct, sharp to medium bands in the 3300-3500 cm^{-1} region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
- C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm^{-1} region.
- C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1000-1300 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak ($[\text{M}]^+$): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at an m/z corresponding to the molecular weight of the compound (approximately 113).
- High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement (e.g., 113.0389, calculated for $\text{C}_4\text{H}_4\text{FN}_3$). PubChem lists predicted collision cross-section data for various adducts, such as $[\text{M}+\text{H}]^+$ at m/z 114.04620.[\[1\]](#)

Stability and Reactivity

Understanding a compound's stability is critical for storage and handling, while its reactivity profile informs its synthetic utility.

- Thermal Stability: Pyrazine derivatives are generally thermally stable.[\[3\]](#) Stability can be formally assessed using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.

- Chemical Reactivity: The pyrazine ring is electron-deficient. The presence of the strongly electronegative fluorine atom further deactivates the ring towards electrophilic substitution but significantly activates it for Nucleophilic Aromatic Substitution (S_NAr).^[4] The fluorine atom can act as a good leaving group when attacked by a nucleophile, making **6-Fluoropyrazin-2-amine** a valuable building block for synthesizing more complex substituted pyrazines.^[5] The amino group can undergo typical amine reactions, such as acylation and alkylation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-Fluoropyrazin-2-amine** is not readily available, data from analogous compounds like 2-amino-6-fluoropyridine and other halogenated aminopyridines can be used to infer potential hazards.^{[6][7][8][9]}

Table 3: Anticipated GHS Hazard Classifications

Hazard Class	GHS Category	Statement
Acute Toxicity, Oral	Category 4	Harmful if swallowed
Skin Corrosion/Irritation	Category 2	Causes skin irritation
Serious Eye Damage/Irritation	Category 1 / 2	Causes serious eye damage/irritation
STOT - Single Exposure	Category 3	May cause respiratory irritation

Recommended Handling Procedures:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

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